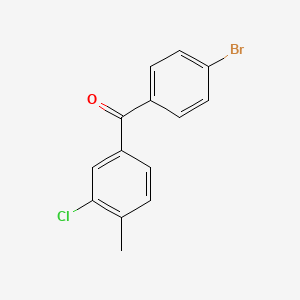

4-Bromo-3'-chloro-4'-methylbenzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Bromo-3'-chloro-4'-methylbenzophenone is a useful research compound. Its molecular formula is C14H10BrClO and its molecular weight is 309.58 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

4-Bromo-3'-chloro-4'-methylbenzophenone has been synthesized and studied for its structural characteristics. Xu et al. (2007) synthesized the title compound by reacting 4-methylbenzophenone with bromine in carbon tetrachloride. The X-ray crystal structure analysis provided insights into its molecular geometry, revealing that the benzene and phenyl rings form a specific dihedral angle, demonstrating the compound's potential as a precursor for further chemical modifications and applications in materials science Xu et al., 2007.

Organic Synthesis and Chemical Transformations

In organic chemistry, the manipulation of halogenated benzophenones like this compound is a key step in the synthesis of complex molecules. Gibson et al. (1975) explored the cleavage of halogenobenzophenones by potassamide in ammonia, leading to new routes for synthesizing xanthen- and thioxanthen-9-ones. This process underscores the versatility of such compounds in synthesizing diverse organic molecules, potentially useful in pharmaceuticals, agrochemicals, and materials science Gibson, Vines, & Walthew, 1975.

Environmental Implications of Bromophenols

The study of bromophenol derivatives and their environmental fate is another crucial application. For instance, Evans and Dellinger (2005) investigated the formation of bromochlorodibenzo-p-dioxins and furans from high-temperature pyrolysis of a 2-chlorophenol/2-bromophenol mixture. Their findings are significant for understanding the environmental impact of brominated flame retardants and other bromophenol sources, contributing to the development of safer chemical practices and environmental remediation strategies Evans & Dellinger, 2005.

Photochemical Studies

The photochemical behavior of bromophenols is an area of significant interest, offering insights into the mechanisms of sunlight-induced transformations of organic pollutants. For example, Vialaton et al. (1998) studied the phototransformation of 4-chloro-2-methylphenol in water, revealing how humic substances influence the reaction pathways. Such studies inform the understanding of environmental photochemistry, aiding in the assessment of the persistence and breakdown of organic pollutants under natural sunlight conditions Vialaton, Richard, Baglio, & Payá-pérez, 1998.

Wirkmechanismus

Target of Action

Benzophenone derivatives are generally known to interact with various biological targets, including enzymes and receptors .

Mode of Action

It’s known that bromination and chlorination can enhance the electrophilic nature of the benzophenone structure, potentially influencing its interaction with biological targets .

Biochemical Pathways

Benzophenone derivatives can influence various biochemical pathways depending on their specific targets .

Pharmacokinetics

The bromine and chlorine substituents could potentially affect the compound’s lipophilicity, which in turn could influence its absorption and distribution .

Result of Action

Benzophenone derivatives can have various effects depending on their specific targets, ranging from enzyme inhibition to receptor modulation .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4-Bromo-3’-chloro-4’-methylbenzophenone. For instance, the compound’s reactivity might be affected by the pH of its environment .

Eigenschaften

IUPAC Name |

(4-bromophenyl)-(3-chloro-4-methylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrClO/c1-9-2-3-11(8-13(9)16)14(17)10-4-6-12(15)7-5-10/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSGFYBWAGHTYHJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.